Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-
Brand Name: Vulcanchem
CAS No.: 643028-95-9
VCID: VC16905028
InChI: InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19)
SMILES:
Molecular Formula: C11H18N5O5P
Molecular Weight: 331.27 g/mol

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-

CAS No.: 643028-95-9

Cat. No.: VC16905028

Molecular Formula: C11H18N5O5P

Molecular Weight: 331.27 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- - 643028-95-9

Specification

CAS No. 643028-95-9
Molecular Formula C11H18N5O5P
Molecular Weight 331.27 g/mol
IUPAC Name [3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid
Standard InChI InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19)
Standard InChI Key ZJJCHJPFWDFCRS-UHFFFAOYSA-N
Canonical SMILES COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N

Introduction

Chemical Structure and Molecular Properties

The compound’s structure combines a purine moiety (6-amino-9H-purin-9-yl) with a phosphonic acid group linked via a methoxybutoxy-methyl chain. The purine base, a fundamental component of nucleic acids, contributes to its potential interactions with biological systems, while the phosphonic acid group enhances its stability and reactivity .

Molecular Formula and Weight

  • Molecular Formula: C11H18N5O5P\text{C}_{11}\text{H}_{18}\text{N}_5\text{O}_5\text{P}

  • Molecular Weight: 331.27 g/mol.

  • IUPAC Name: [3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid.

The phosphonic acid group (PO(OH)2\text{PO(OH)}_2) distinguishes this compound from phosphate esters, offering resistance to enzymatic hydrolysis and improved thermodynamic stability .

Structural Features

  • Purine Core: The 6-amino substituent on the purine ring facilitates hydrogen bonding, critical for targeting enzymes like CD73, a key player in adenosine-mediated immunosuppression .

  • Methoxybutoxy Linker: This chain enhances solubility and modulates membrane permeability.

  • Phosphonic Acid Group: Provides acidity (pKa1.5\text{pKa} \approx 1.5 and 6.56.5) and chelating properties, enabling interactions with metal ions and biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis of [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl] phosphonic acid involves reacting unprotected nucleosides with methylene diphosphonic acid under controlled conditions . Key steps include:

  • Phosphonylation:

    • Reagents: Methylene diphosphonic acid, dicyclohexylcarbodiimide (DCC).

    • Solvent: Dimethylformamide (DMF).

    • Temperature: 110°C.

    • Yield: Optimized via precise control of reaction time and stoichiometry .

  • Purification:

    • Ion exchange chromatography separates 5′-substituted products from 2′/3′-phosphonylated byproducts .

Challenges and Solutions

  • Byproduct Formation: Competing reactions at the 2′- and 3′-positions of the ribose moiety necessitate rigorous chromatography .

  • Stability: The phosphonic acid group’s sensitivity to pH requires neutral buffering during synthesis .

Biological Activity and Applications

Comparative Analysis with Related Compounds

CompoundStructureActivity (IC50_{50})Target
AOPCPAdenosine-5′-phosphonate8 nMCD73
5-Fluorouridine Deriv.5-Fluorouracil-phosphonic acid12 nMThymidylate Synthase
Query CompoundPurine-phosphonic acid hybridPendingCD73 (Predicted)

Structural modifications, such as 7-deaza purine or N3-methyl uracil, enhance target specificity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: High aqueous solubility due to ionizable phosphonic acid groups (pKa1.5\text{pKa} \approx 1.5) .

  • Stability: Resists enzymatic degradation compared to phosphate esters, making it suitable for oral administration .

Pharmacokinetic Challenges

  • Bioavailability: The polar phosphonic acid group may limit membrane permeability, necessitating prodrug strategies .

  • Metabolism: Likely undergoes minimal hepatic metabolism, favoring renal excretion.

Future Research Directions

Target Validation

  • CD73 Inhibition: Confirm binding affinity and selectivity via crystallography and enzyme assays .

  • Immune Modulation: Evaluate synergy with checkpoint inhibitors (e.g., anti-PD-1) in preclinical models .

Prodrug Development

  • Ester Prodrugs: Mask phosphonic acid groups to enhance absorption, followed by enzymatic hydrolysis in vivo .

  • Nanocarriers: Encapsulate the compound in liposomes or polymeric nanoparticles to improve tumor targeting.

Toxicity Profiling

  • Acute Toxicity: Assess LD50_{50} in rodent models.

  • Genotoxicity: Screen for mutagenicity via Ames test.

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